

# Cinnamyl Propionate vs. Cinnamyl Butyrate: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Cinnamyl propionate	
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Cinnamyl propionate and cinnamyl butyrate are two closely related cinnamyl esters, prized for their aromatic properties and utilized extensively in the flavor, fragrance, and cosmetic industries. While both share a common cinnamyl alcohol backbone, the variation in their ester side-chain—propionate versus butyrate—imparts distinct physicochemical properties and sensory profiles, dictating their specific applications. This guide provides an objective comparison of these two compounds, supported by quantitative data and experimental methodologies, to aid researchers, scientists, and drug development professionals in their selection and application.

## **Physicochemical Properties**

The structural difference between the propionate and butyrate ester groups leads to variations in molecular weight, boiling point, density, and other physical characteristics. Cinnamyl butyrate, with its longer carbon chain, exhibits a slightly higher molecular weight and boiling point compared to **cinnamyl propionate**. These properties are summarized below.



Property	Cinnamyl Propionate	Cinnamyl Butyrate
CAS Number	103-56-0[1][2][3]	103-61-7[4][5]
Molecular Formula	C12H14O2[1][3][6]	C13H16O2[5]
Molecular Weight	190.24 g/mol [1][2][3]	204.26 g/mol [5]
Appearance	Colorless to pale yellow liquid[1][6]	Colorless to yellowish liquid[5]
Boiling Point	~289 °C[7]	~300 °C[8]
Density	~1.032 g/mL at 25 °C[7]	~1.013 g/mL at 25 °C
Refractive Index	~1.532 - 1.537 at 20 °C[1]	~1.525 - 1.530 at 20 °C[5][9]
Solubility	Insoluble in water; soluble in alcohol and oils[1][2][6]	Insoluble in water; soluble in alcohol and nonpolar organic solvents[5][8][10]
Vapor Pressure	~0.0023 hPa at 20°C[2]	~0.001 mmHg at 25 °C[8]
FEMA Number	2301[1][3]	2296[4][5]

# **Sensory Profile: A Comparative Analysis**

The primary distinction between **cinnamyl propionate** and cinnamyl butyrate lies in their organoleptic properties. These differences are critical for their application in flavor and fragrance formulations.



Sensory Aspect	Cinnamyl Propionate	Cinnamyl Butyrate
Odor Profile	Sweet, warm, balsamic with floral, fruity (grape, bubble gum), and spicy notes.[7][11] [12] Described as having honey-like undertones.[11]	Sweet, spicy-floral, and fruity with cinnamon-berry facets and slightly balsamic, winey, cognac-like notes.[4][8][13]
Flavor Profile	Sweet, floral, waxy, and balsamic with green, grape, and cherry notes at 10 ppm.[7]	Sweet, winey, spicy, cinnamyl, and balsamic with cognac nuances.[8]
Longevity	Lasts over 180 hours on a smelling strip.[11]	Substantivity of 400 hours on a smelling strip.[4][8]

Summary: **Cinnamyl propionate** offers a profile centered around sweet, balsamic, and floral notes with a distinct fruity character reminiscent of grapes. Cinnamyl butyrate provides a more complex fruity-spicy character with warm, winey, and cinnamon-like undertones.

## **Applications**

Both esters are versatile ingredients, but their unique scent profiles lead to preferential use in different formulations.

#### **Cinnamyl Propionate:**

- Fragrance & Perfumery: Extensively used to add sweet, balsamic warmth and fruity-spicy
  notes to floral and oriental fragrances.[1][11][14] It is a key component in creating honey,
  amber, and certain rose accords.[11]
- Flavors: Acts as a flavor enhancer in confectionery, baked goods, and fruit-flavored products, providing a pleasant, cinnamon-like taste.[1][14][15]
- Cosmetics & Personal Care: Incorporated into lotions, creams, and other personal care products for its desirable fragrance.[1][14]

#### Cinnamyl Butyrate:



- Fragrance & Perfumery: Valued for its ability to add a warm, fruity brightness to top and heart notes, particularly in floral and amber styles.[4][13] It is used in fine fragrances, body care, home care products, and candles.[4][13]
- Flavors: Approved as a flavoring agent in food and beverages, imparting a mild, fruity taste in products like confectionery and baked goods.[5][13]
- Cosmetics & Personal Care: Used in lotions and creams for its warm, floral aroma.[13]

## **Potential Biological & Pharmaceutical Applications**

While primarily used for their aroma, the constituent parts of these esters (cinnamyl alcohol, propionate, and butyrate) and related compounds possess known biological activities, suggesting potential avenues for research in drug development.

- Adipogenesis Regulation: A related compound, cinnamyl isobutyrate, has been shown to reduce lipid accumulation and the expression of key adipogenic transcription factors like PPARy and C/EBPα in 3T3-L1 cells.[16] This suggests that cinnamyl esters could be investigated for their role in metabolic regulation.
- Immune & Gut Microbiota Modulation: Butyrate and propionate are short-chain fatty acids
  (SCFAs) known to play significant roles in gut health and immune response.[17] Studies on
  red drum (Sciaenops ocellatus) have shown that dietary butyrate can reduce the production
  of reactive oxygen species and alter intestinal microbiota composition.[17]

These findings suggest that **cinnamyl propionate** and cinnamyl butyrate could serve as interesting molecules for investigating controlled delivery of bioactive SCFAs or for studying the synergistic effects of the cinnamyl moiety and the ester group.

# Experimental Protocols Enzymatic Synthesis of Cinnamyl Esters

Enzymatic synthesis is a preferred method for producing "natural" flavor and fragrance esters. The following protocol is a generalized methodology based on published studies for the synthesis of **cinnamyl propionate** and cinnamyl butyrate via esterification.[18][19][20][21]

a) Materials and Reagents:



- Cinnamyl alcohol
- · Propionic acid or Butyric acid
- Immobilized lipase (e.g., Lipase B from Candida antarctica (CALB) or Thermomyces lanuginosus lipase)[18][20]
- Solvent (optional, solvent-free systems are common)[19][20]
- Molecular sieves (to remove water by-product)[20]
- · Orbital shaker or stirred-tank reactor
- b) General Procedure:
- Reactants (cinnamyl alcohol and the corresponding carboxylic acid) are mixed in a sealed vessel, typically in a specific molar ratio (e.g., 1:2 or 1:3 acid to alcohol).[18][20]
- The immobilized lipase is added as a catalyst, with loading typically between 2-10% (w/w) of the total substrate weight.[18][20]
- If used, molecular sieves are added to the reaction mixture to shift the equilibrium towards ester formation by adsorbing the water produced.[20]
- The reaction is carried out at a controlled temperature (e.g., 50-60 °C) with constant agitation (e.g., 200-250 rpm) for a specified duration (e.g., 7-12 hours).[18][20]
- Reaction progress is monitored by withdrawing aliquots at intervals and analyzing the conversion of the limiting reactant using Gas Chromatography (GC).
- Upon completion, the immobilized enzyme is filtered out for potential reuse. The product is then purified, typically through vacuum distillation or chromatography.
- c) Optimized Reaction Conditions from Literature:
- **Cinnamyl Propionate**: Highest conversion (87.89%) was achieved after 7 hours at 60 °C, with a 1:3 acid to alcohol molar ratio and 2% (w/v) enzyme loading.[19][20]



Cinnamyl Butyrate: Highest conversion (90%) was observed after 12 hours at 50 °C, with a
 1:2 butyric acid to cinnamyl alcohol molar ratio and 2% (w/w) enzyme loading.[18][21]

## **Purity Analysis by Gas Chromatography (GC)**

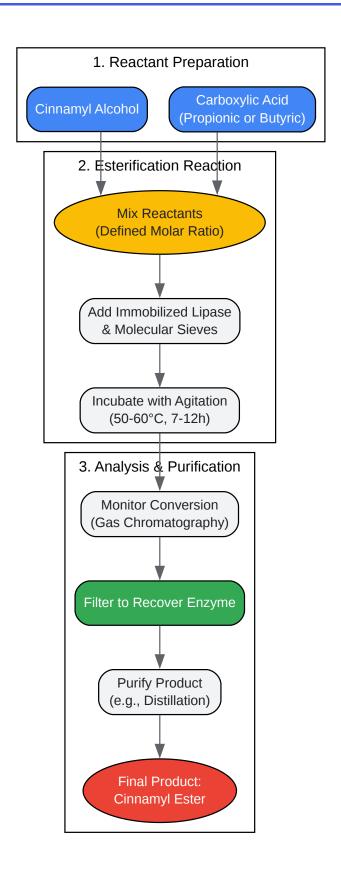
- a) Objective: To determine the purity of the synthesized ester and quantify any remaining reactants or by-products.
- b) Instrumentation & Conditions (Typical):
- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).
- Carrier Gas: Helium or Hydrogen.
- Temperature Program:
  - Initial Oven Temperature: e.g., 80 °C
  - Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
  - Final Hold: Hold at 250 °C for 5-10 minutes.
- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- c) Procedure:
- Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or hexane).
- Inject a small volume (e.g., 1 μL) into the GC.
- · Record the chromatogram.
- Identify peaks based on the retention times of known standards (cinnamyl alcohol, propionic/butyric acid, and the target ester).



• Calculate the purity based on the relative peak area percentages.

# Visualizations Experimental Workflow: Enzymatic Esterification





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Caption: Workflow for the enzymatic synthesis of cinnamyl esters.



## **Comparative Applications Overview**

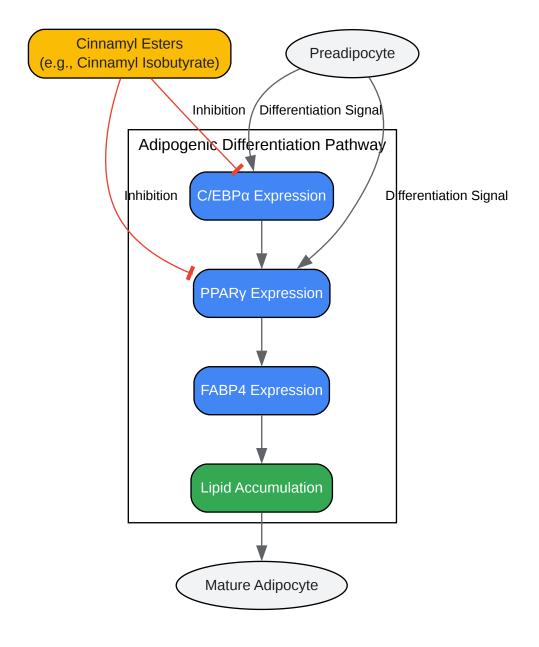


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Caption: Key application areas for **cinnamyl propionate** and butyrate.

# Conceptual Signaling Pathway: Adipogenesis Regulation





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Caption: Potential inhibition of adipogenesis by cinnamyl esters.

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